

Application Note: Analytical Characterization of 2-Chloro-6-(trifluoromethyl)isonicotinic acid

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Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)isonicotinic acid
CAS No.:	796090-23-8
Cat. No.:	B1589544

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Introduction & Scope

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 281235-03-8) is a critical heterocyclic building block employed in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors.

The presence of the trifluoromethyl (

) group at position 6 and the chlorine atom at position 2 imparts unique lipophilic and electronic properties to the pyridine ring, significantly influencing the pharmacokinetics of downstream derivatives. However, these substituents also present analytical challenges, including solubility issues in aqueous media and the potential for close-eluting regioisomers during synthesis.

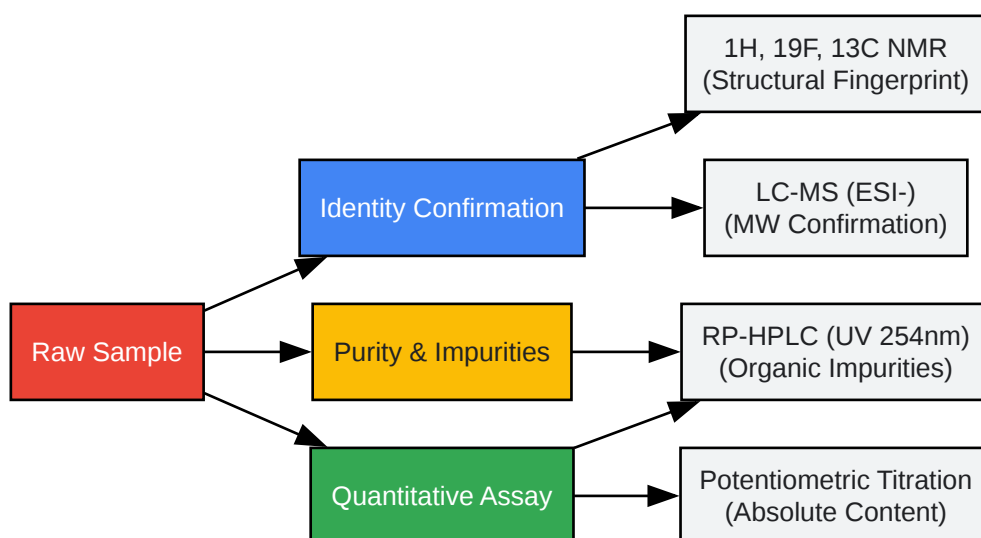
This guide provides a validated analytical workflow for the full characterization of this molecule, moving beyond basic identity to quantitative assay and impurity profiling.

Chemical Identity

Property	Detail
IUPAC Name	2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Molecular Formula	<chem>C1=CC=C(C(=O)O)N=C1C(F)(F)F</chem>
Molecular Weight	225.55 g/mol
Structure	Pyridine core; Cl @ C2; COOH @ C4; CF3 @ C6
pKa (Predicted)	~3.0 (Carboxylic acid), Pyridine N is non-basic due to EWGs
Solubility	High: DMSO, Methanol, Ethyl Acetate. Low: Water (acidic pH).

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods to ensure structural integrity and material purity.



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Figure 1: Orthogonal analytical workflow ensuring coverage of identity, purity, and potency.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][6]

Objective: Determination of chromatographic purity and quantification of related substances.

Rationale: The molecule contains a carboxylic acid and a hydrophobic ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

group. Standard C18 chemistry is suitable, but pH control is critical to suppress ionization of the carboxylic acid (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) to prevent peak tailing.

Chromatographic Conditions

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18, ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted"> , (or equivalent)
Mobile Phase A	0.1% Phosphoric Acid () in Water (pH ~2.2)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	
Detection	UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol	
Diluent	50:50 Water:Acetonitrile

Gradient Program

Time (min)	% Mobile Phase B	Comments
0.0	10	Initial equilibration
10.0	90	Ramp to elute lipophilic impurities
12.0	90	Wash
12.1	10	Re-equilibration
15.0	10	End of run

Sample Preparation

- Stock Solution: Weigh accurately 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate if necessary. Dilute to volume with Water.
- System Suitability:
 - Tailing Factor: NMT 1.5 (Critical: if tailing > 1.5, lower pH of Mobile Phase A).
 - Retention Time: Expected ~6.5 - 7.5 min (The ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted"> group increases retention compared to isonicotinic acid).

Method 2: Spectroscopic Identification (NMR)[1]

Objective: Structural confirmation and regioisomer differentiation. Rationale: The substitution pattern (2,4,6) leaves only two aromatic protons at positions 3 and 5. Their chemical shifts and coupling constants are diagnostic.

Protocol

- Solvent: DMSO-ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

(Preferred due to solubility and lack of exchangeable proton interference).

- Concentration: ~10 mg in 0.6 mL.

Expected Signals (NMR, 400 MHz)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
13.0 - 14.0	Broad Singlet	1H		Exchangeable acidic proton.
8.1 - 8.3	Singlet (d)	1H		Deshielded by ortho- (strong EWG) and ortho-
7.9 - 8.1	Singlet (d)	1H		Deshielded by ortho- and ortho-

Note: While often appearing as singlets, are meta to each other and may show a small coupling constant (). The

and

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). The

proton is typically more downfield due to the stronger electron-withdrawing nature of the group compared to Cl.

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- Signal: Single peak around -68.0 ppm.
- Significance: Confirms presence of ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

and absence of inorganic fluoride impurities.

Method 3: Potentiometric Titration (Assay)[1]

Objective: Determination of absolute assay (wt%). Rationale: As a high-purity intermediate, HPLC area% may overestimate purity if inorganic salts or non-UV active impurities are present. Acid-base titration provides a direct measurement of the carboxylic acid content.

Protocol

- Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
- Solvent: 50 mL Ethanol/Water (1:1 v/v).
- Procedure:
 - Weigh accurately ~150 mg of sample.
 - Dissolve in the solvent mixture.
 - Titrate potentiometrically using a glass pH electrode.
 - Determine the endpoint from the second derivative of the titration curve.

Calculation

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- : Volume of NaOH at equivalence (mL)
- : Normality of NaOH
- [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)
: 225.55 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)
- : Sample weight (g)

Method 4: Mass Spectrometry (LC-MS)[\[1\]](#)

Objective: Molecular weight confirmation. Mode: Electrospray Ionization, Negative Mode (ESI-).

- Rationale: Carboxylic acids ionize readily in negative mode by losing a proton ([ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)).
- Expected Ion:[ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#)
224.0 (
).
- Isotope Pattern: Chlorine has a natural abundance of [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#) (75%) and (25%).
 - Look for the characteristic 3:1 ratio at [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#) 224 and 226. This confirms the presence of exactly one chlorine atom.

Troubleshooting & Critical Quality Attributes (CQAs)

Issue	Probable Cause	Corrective Action
Split Peaks in HPLC	Sample solvent mismatch or pH too high.	Dissolve sample in mobile phase; Ensure Mobile Phase A pH < 2.5.
Low Assay (Titration)	Moisture content or inorganic salts.	Perform Karl Fischer (KF) titration to correct for water; check Residue on Ignition (ROI).
Extra NMR Peaks	Regioisomers (e.g., 2-Cl-5-CF ₃ isomer).	Check aromatic region for different coupling patterns (ortho vs meta).

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